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molecular formula C9H10ClNO2 B8412421 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine

Cat. No. B8412421
M. Wt: 199.63 g/mol
InChI Key: VZFHURLKGCLNMS-UHFFFAOYSA-N
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Patent
US08604021B2

Procedure details

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanone (90.0 mg, 0.45 mmol), titanium(IV) isopropoxide (255 mL, 0.90 mmol) and 2 M solution of ammonia in ethanol (1.10 mL, 2.26 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min. (25.5 mg, 0.67 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 10 mL), the precipitate that formed was filtered off and washed with ethyl acetate (5 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (5 mL×2). The combined organic extracts were washed with 1 M HCl (5 mL). The acidic aqueous extracts were washed with ethyl acetate (15 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (15 mL×3). The combined organic extracts were washed with brine (5 mL), dried (Na2SO4), and concentrated in vacuo to afford the desired product (50 mg, 56% yield). 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanone:
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
255 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([C:11](=O)[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.[NH3:14].C(O)C.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:1][C:2]1[CH:10]=[C:9]([CH:11]([NH2:14])[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
ClC1=CC2=C(OCO2)C(=C1)C(C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
255 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring it into ammonium hydroxide (2 M, 10 mL)
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (5 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer was extracted with ethyl acetate (5 mL×2)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1 M HCl (5 mL)
WASH
Type
WASH
Details
The acidic aqueous extracts were washed with ethyl acetate (15 mL)
ADDITION
Type
ADDITION
Details
treated with aqueous sodium hydroxide (2 M) to pH 10-12
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15 mL×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(OCO2)C(=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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